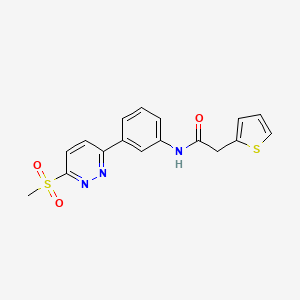

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroquinoline, which is a tertiary amine . The compound is available for purchase from various chemical suppliers.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been described in the literature. The reaction was first described by Pictet and Spengler in 1911, wherein phenylethylamine and dimethoxymethane were reacted in the presence of aqueous HCl at 100 °C to afford THIQ .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been studied. For example, single X-ray crystal analysis of a related compound revealed the presence of strong resonance-assisted hydrogen bonds .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives can interact with various biological targets. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline can interact with agonistic conformation of dopamine (DA) receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives have been reported. For example, the molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinoline is 147.22 g/mol .

Aplicaciones Científicas De Investigación

Antileukemic Activity

A study focused on the synthesis and evaluation of bis(carbamates) derived from pyrrole-fused tricyclic heterocycles, including structures related to Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, demonstrated significant in vivo activity against P388 lymphocytic leukemia. One compound, showcasing a similar structural motif, exhibited the highest level of activity, highlighting the potential of such compounds in antileukemic research (Anderson et al., 1988).

Synthesis and Stereochemistry

Research on the synthesis of medicinally important tetrahydroquinolines, including Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, employed multicomponent one-pot synthesis techniques. The study provided insights into the regio- and stereo-chemistry of newly synthesized compounds using NMR techniques, highlighting the versatility of tetrahydroquinolines in medicinal chemistry (Kiran et al., 2012).

Donor-Acceptor Conjugated Polymers

In the field of materials science, alternating carbazole-quinoline and phenothiazine-quinoline donor-acceptor conjugated copolymers were synthesized. These studies explore the synthesis and photophysical properties of such polymers, indicating their potential applications in electronic and photonic devices. The research underscores the utility of Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate derivatives in developing materials with significant charge transfer characteristics (Jenekhe et al., 2001).

Acetylcholinesterase Inhibitors

A patent discloses carbamic acid esters of quinolin-6-ol and 1-substituted 1,2,3,4-tetrahydroquinolin-6-ols as novel inhibitors of acetylcholinesterase, including derivatives of Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate. These compounds showed cognitive improvements in vivo, comparable to standard Alzheimer's disease drugs, highlighting their potential in treating neurodegenerative diseases (Decker, 2007).

Propiedades

IUPAC Name |

methyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-8-16(9-6-13)25(22,23)20-11-3-4-14-12-15(7-10-17(14)20)19-18(21)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZHFNKDUZFHKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)

![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)